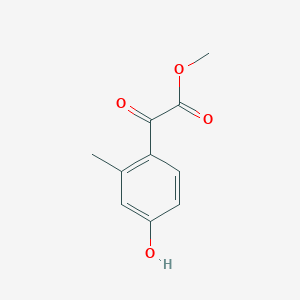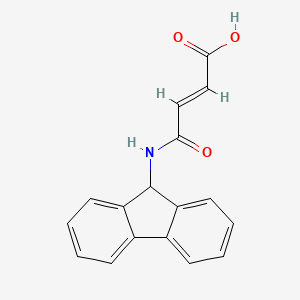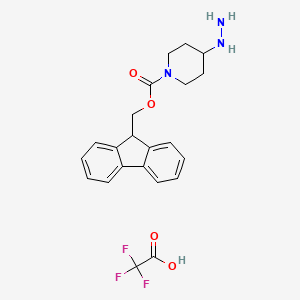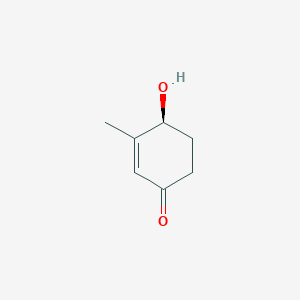
1,4-Bis(diethylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(diethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two diethylamino groups attached to the anthracene-9,10-dione core. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(diethylamino)anthracene-9,10-dione can be synthesized through the reaction of 1,4-dichloroanthracene-9,10-dione with diethylamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of chlorine atoms with diethylamino groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(diethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene-9,10-dione derivatives.
Applications De Recherche Scientifique
1,4-Bis(diethylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.
Mécanisme D'action
The mechanism of action of 1,4-Bis(diethylamino)anthracene-9,10-dione involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to the inhibition of DNA replication and transcription. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with anticancer properties.
1,4-Bis(dimethylamino)anthracene-9,10-dione: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
1,4-Bis(diethylamino)anthracene-9,10-dione is unique due to its specific diethylamino substitutions, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and generate reactive oxygen species makes it a promising candidate for anticancer research .
Propriétés
Numéro CAS |
59097-97-1 |
|---|---|
Formule moléculaire |
C22H26N2O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1,4-bis(diethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-5-23(6-2)17-13-14-18(24(7-3)8-4)20-19(17)21(25)15-11-9-10-12-16(15)22(20)26/h9-14H,5-8H2,1-4H3 |
Clé InChI |
FUYUJTYVLZOEBC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C2C(=C(C=C1)N(CC)CC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


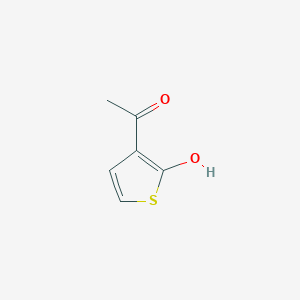
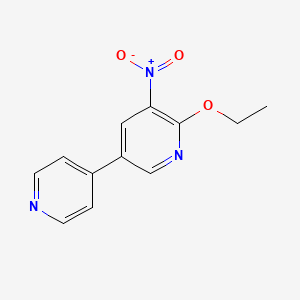
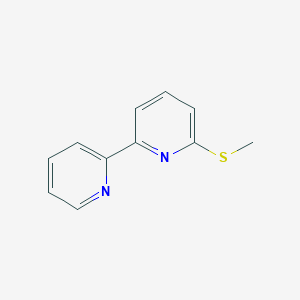

![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
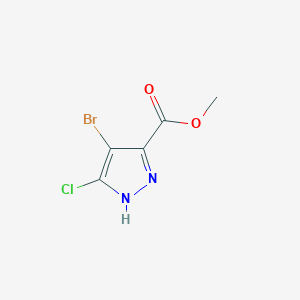
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
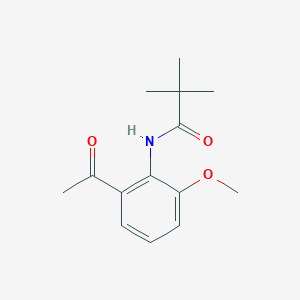
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
